molecular formula C16H21N3O2S2 B2659620 N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252852-46-2

N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2659620
CAS No.: 1252852-46-2
M. Wt: 351.48
InChI Key: GCUMXHLCSXQLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule belonging to the thienopyrimidine class of compounds. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The molecular structure integrates a thieno[3,2-d]pyrimidin-4-one core, a common pharmacophore, linked to an N-cyclohexylacetamide group via a sulfanyl bridge. Thienopyrimidine derivatives have been identified as potent inhibitors of various enzymes. Notably, closely related analogs have demonstrated inhibitory activity against cysteine proteases, which are validated targets for infectious diseases. For instance, compounds featuring the 2-(4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide framework have been explored as inhibitors of falcipain-2 (FP-2), a principal hemoglobinase of the Plasmodium falciparum parasite, making it a promising target for novel antimalarial agents . The structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine ring, such as the N-cyclohexyl group in this compound, can be critical for optimizing potency and selectivity . This compound is supplied for non-human research applications. It is intended for use by qualified scientists in laboratory settings for purposes such as biochemical assay development, enzyme inhibition studies, and as a building block for the synthesis of more complex chemical entities. Our products are strictly for research use and are not to be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclohexyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-2-19-15(21)14-12(8-9-22-14)18-16(19)23-10-13(20)17-11-6-4-3-5-7-11/h8-9,11H,2-7,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUMXHLCSXQLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves several steps:

Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions:

Common reagents used in these reactions include formic acid, triethyl orthoformate, isocyanates, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend

Biological Activity

N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, structural characteristics, and biological efficacy, supported by relevant data and case studies.

Structural Characteristics

Molecular Formula and Weight

  • Molecular Formula : C₁₆H₂₃N₃O₂S₂
  • Molecular Weight : 353.5 g/mol

The compound features a complex structure that includes a cyclohexyl group, an acetamide moiety, and a thieno[3,2-d]pyrimidine core. The presence of the sulfanyl group enhances its reactivity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Functionalization : Introduction of the cyclohexyl and acetamide groups through various organic transformations.

Specific reaction conditions such as temperature and solvent choice (e.g., dimethylformamide) are crucial for optimizing yield and purity .

Biological Activity

This compound has been studied for various biological activities:

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound exhibited an IC₅₀ value in the low micromolar range (approximately 1.1 µM against HCT116) .
Cell LineIC₅₀ (µM)Mechanism of Action
A54926Induction of apoptosis
HCT1161.1Cell cycle arrest at SubG1/G1 phase

The mechanism of action appears to involve:

  • Inhibition of Specific Kinases : The compound has shown promising results in inhibiting Aurora-A kinase with an IC₅₀ of 0.067 µM .
  • Receptor Interaction : It may interact with G-protein coupled receptors leading to elevated intracellular calcium levels .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Xia et al. Study : Evaluated the antitumor activity of thieno[3,2-d]pyrimidine derivatives where N-cyclohexyl derivative showed significant apoptosis induction in cancer cells .
  • Fan et al. Research : Investigated the cytotoxicity against A549 cell lines where modifications to the thieno core enhanced autophagy without triggering apoptosis .

Scientific Research Applications

Biological Activities

N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has been studied for various biological activities:

  • Antitumor Properties : Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown potential in inhibiting cell growth and inducing apoptosis in tumor cells .
  • Anti-inflammatory Effects : The thieno[3,2-d]pyrimidine derivatives are often evaluated for their anti-inflammatory properties, indicating that this compound may also possess similar effects .

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in the pharmaceutical industry:

Application AreaDescription
Anticancer AgentsPotential use in developing drugs targeting specific cancer types.
Anti-inflammatory DrugsMay be explored for treating inflammatory diseases due to its bioactivity.
Molecular ProbesCould serve as a scaffold for designing molecular probes in biological research.

Case Studies and Research Findings

  • Cytotoxicity Studies : Various studies have evaluated the cytotoxic effects of this compound on different cancer cell lines (e.g., A549 lung cancer cells). Results indicated significant inhibition of cell proliferation with IC50 values suggesting potent activity .
  • Mechanistic Insights : Research has focused on understanding the mechanism of action through enzyme kinetics and receptor binding assays, revealing interactions with key molecular targets involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thieno[3,2-d]pyrimidinone Derivatives

Compounds sharing the thieno[3,2-d]pyrimidinone scaffold exhibit variations in substituents that influence their physicochemical and biological properties. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Ethyl, 2-(N-cyclohexylacetamido)sulfanyl 337.46 (analogous methyl variant) Ethyl group enhances lipophilicity; cyclohexyl improves metabolic stability.
BK80032 3-Methyl, 2-(N-cyclohexylacetamido)sulfanyl 337.46 Methyl substituent reduces steric bulk compared to ethyl; lower log P.
Compound 278 3-Phenyl, 2-(N-(4-methylpyridin-2-yl)acetamido)sulfanyl 410.51 Pyridinyl group introduces polarity; phenyl enhances π-π stacking potential.
Compound 20d 3-Phenyl, fused cyclohepta ring 473.20 (M + Na) Expanded ring system increases molecular weight; cyclohepta ring may alter binding kinetics.

Structural Insights :

  • Ethyl vs.
  • Cyclohexyl vs. Pyridinyl/Aromatic Groups : The cyclohexyl substituent in the target compound offers conformational flexibility and resistance to oxidative metabolism, whereas pyridinyl (Compound 278) or phenyl (Compound 20d) groups may improve target affinity through hydrogen bonding or aromatic interactions .
Sulfanyl-Acetamide Linker Modifications

The sulfanyl-acetamide moiety is critical for bioactivity. Variations in this linker are observed in:

Compound Linker Structure Biological Activity Reference
Target Compound Sulfanyl-acetamide Not reported (structural focus)
Compound 8t () Sulfanyl-acetamide with indole-oxadiazole LOX inhibition (IC₅₀ = 23.4 µM), moderate BChE activity
Compound 5.6 () Sulfanyl-acetamide with dichlorophenyl α-Glucosidase inhibition (IC₅₀ = 34.2 µM)

Functional Insights :

  • Electron-Withdrawing Groups : Compounds like 5.6 (dichlorophenyl) exhibit enhanced enzyme inhibition due to increased electrophilicity .
  • Heterocyclic Extensions : Indole-oxadiazole systems (e.g., Compound 8t) demonstrate dual bioactivity, likely due to synergistic interactions with enzyme active sites .
N-Substituent Variations

The N-substituent on the acetamide group significantly impacts solubility and target selectivity:

Compound N-Substituent Impact Reference
Target Compound Cyclohexyl High lipophilicity; improved metabolic stability
Compound 13a () 4-Methylphenyl Moderate polarity; facilitates crystallization
Compound 12ba () 4-Cyanophenyl Enhanced antiviral activity (HIV)

Pharmacological Insights :

  • Cyclohexyl : Balances lipophilicity and steric bulk, favoring blood-brain barrier penetration.
  • Aromatic/Cyanated Groups : Improve target engagement (e.g., antiviral activity in Compound 12ba) but may reduce solubility .

Research Findings and Data Tables

Table 1: Spectroscopic Comparison of Key Derivatives
Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z)
Target Compound ~1660–1670 (est.) δ 1.45–1.89 (cyclohexyl), 3.72 (SCH₂) 337.46 [M+H]+
BK80032 Similar to target δ 2.19 (CH₃), 4.12 (SCH₂) 337.46 [M+H]+
Compound 278 1662 (C=O) δ 3.77 (OCH₃), 7.00–7.92 (ArH) 410.51 [M+H]+

Q & A

Q. What synthetic strategies are optimal for preparing N-cyclohexyl-2-({3-ethyl-4-oxo-thienopyrimidin-2-yl}sulfanyl)acetamide?

A multi-step approach is typically employed:

  • Step 1: Synthesize the thieno[3,2-d]pyrimidin-4-one core via cyclization of ethyl 3-ethyl-4-oxothieno[3,2-d]pyrimidine-2-carboxylate under acidic conditions .
  • Step 2: Introduce the sulfanyl group at the 2-position using nucleophilic substitution with thiourea or thiols .
  • Step 3: Functionalize the acetamide moiety via coupling reactions (e.g., HATU/DMAP-mediated amidation) with N-cyclohexylamine .

Q. Key Optimization Parameters :

ParameterOptimal RangeReference
Reaction Temperature80–100°C
Yield (Thiolation)75–85%
Purity (HPLC)≥95%

Q. How can spectroscopic techniques validate the compound’s structure?

  • 1H NMR : Look for characteristic peaks:
    • Thienopyrimidine protons: δ 6.8–7.2 ppm (aromatic H) .
    • Cyclohexyl group: δ 1.2–1.8 ppm (multiplet, 10H) .
    • Acetamide NH: δ 10.1–10.3 ppm (singlet) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z corresponding to C₁₉H₂₄N₃O₂S₂ (calculated: 406.12) .

Q. Data Discrepancy Resolution :

  • If NMR signals overlap (e.g., cyclohexyl vs. ethyl groups), use 2D NMR (COSY, HSQC) .

Q. What crystallographic methods elucidate the compound’s 3D conformation?

Single-crystal X-ray diffraction is ideal:

  • Unit Cell Parameters : Monoclinic system (space group P2₁/c) with a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
  • Key Interactions : Hydrogen bonding between the acetamide NH and pyrimidinone carbonyl stabilizes the lattice .

Q. Experimental Workflow :

Grow crystals via slow evaporation in DMSO/EtOH .

Collect data using a Bruker SMART APEXII diffractometer (Mo-Kα radiation) .

Refine structures with SHELXL .

Advanced Research Questions

Q. How can computational models predict biological activity or SAR?

  • Step 1: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites .
  • Step 2: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity .
  • Step 3: Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Example SAR Insight :
Modifying the cyclohexyl group to smaller substituents (e.g., methyl) may reduce steric hindrance and improve target binding .

Q. How to resolve contradictions in purity vs. bioactivity data?

  • Scenario : High purity (≥95%) but low activity in assays.
  • Methodology :
    • Check for polymorphism using DSC/TGA .
    • Test solubility in DMSO/PBS; poor solubility may limit bioavailability .
    • Verify metabolite stability via LC-MS (e.g., sulfanyl group oxidation) .

Case Study :
A related acetamide exhibited 80% yield but only 50% bioactivity due to residual solvent (DMF) in crystals .

Q. What strategies improve crystallization for structural studies?

  • Co-crystallization : Add co-formers (e.g., succinic acid) to enhance lattice stability .
  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents .
  • Temperature Gradient : Slow cooling from 60°C to 4°C promotes larger crystals .

Q. Critical Parameters :

FactorImpact on Crystallization
Solvent PolarityHigher polarity → faster nucleation
SupersaturationModerate levels avoid amorphous phases

Q. How to design analogs for enhanced pharmacokinetic properties?

  • Lipophilicity Adjustment : Replace cyclohexyl with trifluoromethoxy groups (logP reduction) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CN) on the pyrimidine ring to slow CYP450 oxidation .
  • Synthetic Feasibility : Use parallel synthesis to screen 10–20 analogs in a single batch .

Example :
A pyridyl analog showed 2x longer half-life in rat plasma due to reduced hepatic clearance .

Q. What analytical methods detect degradation products under stress conditions?

  • Forced Degradation :
    • Acid/Base Hydrolysis: 0.1M HCl/NaOH at 60°C for 24h .
    • Oxidative Stress: 3% H₂O₂, 40°C, 8h .
  • Detection : UPLC-PDA-MS to identify sulfoxide or hydrolyzed acetamide byproducts .

Data Interpretation :
A thienopyrimidine analog degraded into 3-ethyl-4-oxo-3H-thieno[3,2-d]pyrimidine (major fragment at m/z 193) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.